Dimethyltin sulfide
Description
Structure
2D Structure
Properties
IUPAC Name |
dimethyl(sulfanylidene)tin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH3.S.Sn/h2*1H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMIAWRQTOWLOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6SSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065390 | |
| Record name | Stannane, dimethylthioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13269-74-4 | |
| Record name | Dimethylthioxostannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13269-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stannane, dimethylthioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013269744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, dimethylthioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Stannane, dimethylthioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065390 | |
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| Record name | Dimethylthioxostannane | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Dimethyltin Iv Sulfide Compounds and Their Complexes
Precursor-Based Synthetic Routes
Precursor-based syntheses utilize simple, commercially available dimethyltin (B1205294) compounds and sulfur sources. These methods are fundamental for producing the basic dimethyltin sulfide (B99878) scaffold, which can be a final product or an intermediate for more complex structures.
Reactions of Dimethyltin Dihalides with Sulfur-Donor Reagents
A primary route to dimethyltin sulfide derivatives involves the reaction of dimethyltin dihalides, most commonly dimethyltin dichloride (Me₂SnCl₂), with various sulfur-donor reagents. The reactivity of the Sn-Cl bonds allows for their ready substitution by sulfur-containing nucleophiles. smolecule.com
One such approach involves the reaction of dimethyltin dichloride with thioacetic acid in the presence of a base like triethylamine. This reaction yields dimethyl(thioacetato)tin(IV) chloride, a stable intermediate. znaturforsch.comresearchgate.net Subsequent hydrolysis of this thiocarboxylate intermediate, particularly in a polar solvent like methanol, leads to the formation of the cyclic trimer, hexamethyl-1,3,5-trithia-2,4,6-tristannacyclohexane, (Me₂SnS)₃. znaturforsch.comresearchgate.net This cyclic compound is a common structural motif for this compound. Other sulfur-donor reagents, such as hydrogen sulfide (H₂S) and its salts, can also be employed. nih.govdtic.mil The reaction of H₂S with organotin dihalides has been noted as a method for preparing simple organotin sulfides. dtic.mil Furthermore, interactions with biologically relevant sulfur donors like L-cysteine have been studied, where dimethyltin dichloride reacts with the thiol group of the cysteine. nih.gov
Utilization of Sodium Sulfide and Related Compounds
A direct and efficient method for the preparation of this compound is the reaction of dimethyltin dichloride with an alkali metal sulfide, such as sodium sulfide (Na₂S). google.comgoogleapis.com This metathesis reaction typically involves a 1:1 molar ratio of the reactants and results in the formation of this compound and sodium chloride. google.com
This reaction is integral to the industrial production of certain organotin stabilizers. For instance, complex reaction products used as stabilizers can be formed from the reaction of dimethyltin dichloride, sodium sulfide, monomethyltin trichloride, and various mercaptoesters. oecd.orgfda.govindustrialchemicals.gov.au The sulfide serves to create bridged tin-sulfur-tin linkages within these complex mixtures. The industrial production of sodium sulfide itself is typically achieved through the carbothermic reduction of sodium sulfate. wikipedia.org
One-Pot Synthetic Approaches
One-pot or multicomponent reactions (MCRs) represent an efficient synthetic strategy for constructing complex molecules from multiple starting materials in a single reaction vessel, avoiding the isolation of intermediates. frontiersin.org While less common for the synthesis of simple this compound, this approach is widely used for preparing complex dimethyltin derivatives, such as those involving Schiff bases. rsc.orgresearchgate.netresearchgate.net In these syntheses, a diorganotin oxide or dihalide can be reacted with an aldehyde or ketone and an amine or hydrazine (B178648) in a single step to form the target organotin-Schiff base complex. rsc.orgresearchgate.net Microwave-assisted multicomponent reactions have also been developed, significantly reducing reaction times while providing excellent yields for fluorescent organotin compounds. researchgate.net
Ligand-Directed Synthesis Strategies
Ligand-directed synthesis focuses on the use of specific chelating ligands to build complex coordination compounds around the dimethyltin(IV) core. These ligands typically contain sulfur donor atoms, often in combination with nitrogen, to form stable, well-defined structures.
Employment of Dithiocarbamate (B8719985) Ligands
Dithiocarbamate (R₂NCS₂⁻) ligands are versatile sulfur donors that readily form stable complexes with dimethyltin(IV). These complexes are of significant interest due to the strong Sn-S bond and their diverse structural and biological properties. thaiscience.info
The most common synthetic route is an in situ method where a secondary amine (R₂NH) is reacted with carbon disulfide (CS₂) in a solvent like ethanol (B145695), often at low temperatures, to form the dithiocarbamate ligand. rjpbcs.comthescipub.com Subsequent dropwise addition of an ethanolic solution of dimethyltin dichloride to this mixture results in the precipitation of the dimethyltin(IV) bis(dithiocarbamate) complex. rjpbcs.comthescipub.comasianpubs.org This method has been used to synthesize a wide array of dimethyltin dithiocarbamate complexes with varying substituents on the nitrogen atom. thaiscience.inforesearchgate.net
The resulting complexes, with the general formula Me₂Sn(S₂CNR'R'')₂, typically feature a six-coordinate tin atom in a distorted octahedral or skewed-trapezoidal-bipyramidal geometry. researchgate.netnih.gov The dithiocarbamate ligands can coordinate in a bidentate fashion, where both sulfur atoms bind to the tin center. researchgate.net
| Amine Precursor | Resulting Complex | Coordination Geometry | Reference |
|---|---|---|---|
| Bis(2-methoxyethyl)amine | Dimethyltin(IV) bis(2-methoxyethyl)dithiocarbamate | Six-coordinate | rjpbcs.com |
| N-methylcyclohexylamine | Dimethyltin(IV) bis(N-methylcyclohexyldithiocarbamate) | Distorted Octahedral | thaiscience.infothescipub.com |
| Diisopropylamine | Dimethyltin(IV) bis(diisopropyldithiocarbamate) | Distorted Tetrahedral | asianpubs.org |
| N-ethylbenzylamine | Dimethyltin(IV) bis(N-ethyl-N-benzyldithiocarbamate) | Not specified | nih.gov |
| 1,3-Bis(benzylaminomethyl)benzene | Dinuclear macrocyclic [{Me₂Sn(bis-dtc)}₂] | Skewed-trapezoidal-bipyramidal | nih.gov |
Synthesis with Schiff Base Ligands Incorporating Sulfur Donors
Schiff bases derived from the condensation of aldehydes or ketones with primary amines containing additional donor atoms are excellent ligands for creating stable organotin complexes. When the amine precursor contains a sulfur atom, such as in S-alkyldithiocarbazates or thiosemicarbazides, the resulting Schiff base ligand can coordinate to the dimethyltin(IV) moiety through both nitrogen and sulfur atoms. researchgate.nettandfonline.comscirp.org
The synthesis typically involves reacting dimethyltin dichloride with these pre-formed Schiff base ligands. researchgate.nettandfonline.com For example, Schiff bases derived from the condensation of S-benzyldithiocarbazate with various heterocyclic aldehydes react with Me₂SnCl₂ to form complexes of the general formula Me₂SnCl₂·L. tandfonline.com In these complexes, the ligand coordinates to the tin atom, leading to the formation of stable, often six-coordinate, organotin compounds with a proposed distorted octahedral geometry. ajrconline.orgnih.gov These syntheses demonstrate the utility of Schiff bases in creating structurally diverse dimethyltin complexes with mixed N,S-donor coordination spheres.
| Aldehyde/Ketone Precursor | Amine/Hydrazine Precursor | Resulting Complex Type | Reference |
|---|---|---|---|
| Heterocyclic Aldehydes | S-Benzyldithiocarbazate | Me₂SnCl₂·L (L = Schiff Base) | tandfonline.com |
| Salicylaldehyde | Sulfadiazine | Me₂SnCl(L) | nih.gov |
| 1,10-Phenanthroline-2,9-dicarboxaldehyde | S-Methyl dithiocarbazate | Phenanthroline Schiff Base Complex | scirp.org |
| Various Aldehydes | Sulpha Drugs | Dimethyltin-imine complexes | ajrconline.org |
Reactions with Thiosemicarbazones and Related Ligands
The synthesis of dimethyltin(IV) complexes with thiosemicarbazones and related dithiocarbamate ligands typically involves the reaction of a dimethyltin(IV) precursor, most commonly dimethyltin(IV) dichloride, with the respective sulfur-containing organic ligands. These reactions result in the formation of coordination complexes where the tin atom is bonded to the sulfur and often nitrogen atoms of the ligand.
The condensation of piperazine-1-carbaldehyde with thiosemicarbazide (B42300) and its N-methyl and N-ethyl derivatives yields thiosemicarbazone ligands. researchgate.netdwjlab.comuobasrah.edu.iq These ligands, represented as HL, react with dimethyltin(IV) dichloride in ethanol to form six-coordinate tin(IV) complexes with the general formula [Me2Sn(HL)Cl2]. researchgate.netdwjlab.comuobasrah.edu.iq Similarly, new tetra- and hexacoordinated complexes of tin(IV) have been synthesized through the reaction of dimethyltin dichloride with semicarbazones and thiosemicarbazones in absolute alcohol. tsijournals.com The resulting complexes are characterized by various spectroscopic methods to confirm their structure and bonding. tsijournals.com
Another example involves the reaction of dimethyltin(IV) dichloride with N(4)-methylthiosemicarbazone, which is derived from the condensation of 4-methylthiosemicarbazide (B147232) with 5-bromo-2-hydroxybenzaldehyde. asianpubs.orgtandfonline.com This reaction, carried out in a 1:1 molar ratio in absolute methanol, produces a complex where the ligand coordinates to the tin atom. asianpubs.orgtandfonline.com
In the case of dithiocarbamates, these ligands are often synthesized in situ followed by reaction with an organotin(IV) salt. researchgate.net For instance, N-alkyl-N-phenyl dithiocarbamate ligands react with dimethyltin(IV) chloride to yield complexes of the type [(CH3)2SnL2], where L represents the dithiocarbamate ligand. researchgate.net These reactions demonstrate the versatility of dimethyltin(IV) compounds in forming stable complexes with a variety of sulfur-donating ligands. The resulting organotin(IV) dithiocarbamate complexes often exhibit a distorted octahedral geometry around the tin atom, with the dithiocarbamate ligands acting as bidentate chelating agents through their sulfur atoms. researchgate.net
The synthesis of dimethyltin(IV) N-methylcyclohexyldithiocarbamate is achieved by reacting N-methylcyclohexylamine with carbon disulfide, followed by the addition of dimethyltin(IV) dichloride in cold ethanol. patsnap.com A similar approach is used to synthesize dimethyltin(IV) N-ethyl-N-benzyldithiocarbamate, where N-ethylbenzylamine reacts with carbon disulfide in the presence of dimethyltin(IV) chloride. nih.gov
Table 1: Examples of Dimethyltin(IV) Complexes with Thiosemicarbazones and Dithiocarbamates
| Ligand Precursor(s) | Dimethyltin(IV) Source | Resulting Complex Formula | Solvent | Reference(s) |
| Piperazine-1-carbaldehyde, Thiosemicarbazide | Dimethyltin(IV) dichloride | [Me2Sn(HL)Cl2] | Ethanol | researchgate.netdwjlab.comuobasrah.edu.iq |
| 5-bromo-2-hydroxybenzaldehyde, 4-methyl-3-thiosemicarbazide | Dimethyltin(IV) dichloride | [Me2Sn(BHBM)] | Methanol | asianpubs.orgtandfonline.com |
| N-Alkyl-N-phenyl amine, Carbon disulfide | Dimethyltin(IV) chloride | [(CH3)2SnL2] | Ethanol | researchgate.net |
| N-methylcyclohexylamine, Carbon disulfide | Dimethyltin(IV) dichloride | Dimethyltin(IV) N-methylcyclohexyldithiocarbamate | Ethanol | patsnap.com |
| N-ethylbenzylamine, Carbon disulfide | Dimethyltin(IV) chloride | Dimethyltin(IV) N-ethyl-N-benzyldithiocarbamate | Not Specified | nih.gov |
Self-Assembly Reactions in Macrocyclic Complex Formation
Self-assembly is a powerful synthetic strategy for the construction of complex supramolecular architectures, including macrocyclic compounds. In the context of dimethyltin(IV) chemistry, self-assembly reactions have been employed to create large, cyclic structures containing multiple tin centers. These reactions often utilize bifunctional ligands that can bridge two or more tin atoms, leading to the spontaneous formation of well-defined macrocycles.
A notable example is the self-assembly of a 40-membered macrocyclic complex containing eight tin atoms. nih.gov This complex is formed from the reaction of 2-mercapto-4-methyl-5-thiazoleacetic acid, sodium methoxide, and dimethyltin dichloride in moist dichloromethane. nih.gov The resulting structure features two distannoxane ladders incorporated into the large macrocycle. nih.gov
Another instance of macrocycle formation involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674) with dimethyltin dichloride. researchgate.net This reaction leads to the synthesis of a new macrocyclic dimethyltin(IV) complex. researchgate.net
Furthermore, dinuclear 24- and 26-membered macrocyclic diorganotin(IV) bis-dithiocarbamate complexes have been prepared. acs.org These are formed from the reaction of diorganotin(IV) dichlorides, including dimethyltin dichloride, with bis-dithiocarbamate ligands derived from N,N'-disubstituted 1,3- and 1,4-bis(aminomethyl)benzene and 1,1'-bis(aminomethyl)ferrocene. acs.org The resulting macrocyclic species have the general composition [{R2Sn(bis-dtc)}2]. acs.org X-ray diffraction studies have shown that the tin centers in these macrocycles are hexa-coordinated. acs.org The conformation of the bridging bis-dithiocarbamate ligands can vary, adopting U-shaped or L-shaped arrangements within the macrocyclic structure. acs.org
The formation of these macrocycles is a testament to the directing influence of the coordination preferences of the tin atom and the geometric constraints of the organic ligands, which guide the assembly of these complex structures.
Table 2: Examples of Self-Assembled Dimethyltin(IV) Macrocyclic Complexes
| Ligand/Precursors | Dimethyltin(IV) Source | Macrocycle Size | Key Structural Features | Reference(s) |
| 2-mercapto-4-methyl-5-thiazoleacetic acid, Sodium methoxide | Dimethyltin dichloride | 40-membered ring | Contains eight tin atoms and two distannoxane ladders | nih.gov |
| 5-phenyl-1,3,4-oxadiazole-2-thiol | Dimethyltin dichloride | Not specified | Macrocyclic complex | researchgate.net |
| N,N'-disubstituted bis(aminomethyl)benzene bis-dithiocarbamates | Dimethyltin dichloride | 24- and 26-membered rings | Dinuclear, hexa-coordinated tin centers | acs.org |
Structural Elucidation and Coordination Geometries of Dimethyltin Iv Sulfide Complexes
Advanced Crystallographic Analyses
Single crystal X-ray diffraction is the most powerful technique for unambiguously determining the molecular structure of crystalline solids. aalto.fi This method has been extensively applied to dimethyltin(IV) sulfide (B99878) derivatives and related complexes to provide detailed insights into their coordination chemistry. mdpi.comresearchgate.net The analysis of diffraction patterns yields a precise three-dimensional map of electron density within the crystal, from which the positions of individual atoms can be determined with high accuracy.
For instance, in studies of various organotin(IV) complexes, including those with sulfur-donor ligands, single-crystal X-ray diffraction has been crucial for establishing the coordination geometry around the tin atom, confirming the presence of specific intramolecular and intermolecular interactions, and determining the mode of ligand binding. researchgate.netresearchgate.net This technique allows for the unequivocal identification of coordination numbers ranging from five to seven and the characterization of the resulting polyhedra.
Beyond the structure of a single molecule, crystallographic analyses elucidate the packing of molecules within the crystal lattice, revealing the solid-state molecular architecture. acs.org These studies show how individual complex units are organized through intermolecular forces such as van der Waals interactions or weaker coordination bonds. In many dimethyltin(IV) complexes, these interactions can lead to the formation of supramolecular structures, such as polymeric chains. For example, crystallographic data for some triorganotin carboxylates show polymeric structures held together by bridging carboxylate groups that link five-coordinate tin centers. researchgate.net The characterization of these architectures is essential for understanding the material's bulk properties.
Diverse Coordination Polyhedra Around the Tin Center
The tin atom in dimethyltin(IV) sulfide complexes commonly exhibits hypervalency, expanding its coordination number beyond four. This leads to a variety of coordination polyhedra, with pentacoordinated and hexacoordinated geometries being particularly prevalent.
Pentacoordination is a frequent structural motif for dimethyltin(IV) complexes. mdpi.comresearchgate.netresearchgate.net The geometry of these five-coordinate complexes typically falls between two idealized polyhedra: the trigonal bipyramidal (TBP) and the square pyramidal (SP). Often, the observed geometry is a distortion of one of these forms. researchgate.net
In a distorted trigonal bipyramidal arrangement, the two methyl groups often occupy equatorial positions in the trigonal plane to minimize steric hindrance. researchgate.net The remaining three positions (one equatorial and two axial) are occupied by the sulfur and other donor atoms from the ligands. An example includes the dimethyltin(IV) complex of N,N-dimethyldithiocarbamate, where the geometry around the tin atom is described as a distorted trigonal bipyramid. nih.gov The degree of distortion from an ideal TBP or SP geometry can be quantified using the Addison τ parameter, where τ = 0 for a perfect square pyramid and τ = 1 for a perfect trigonal bipyramid. mdpi.com
Below is a table summarizing representative bond angles for a pentacoordinated dimethyltin(IV) complex with a distorted trigonal bipyramidal geometry.
| Parameter | Value (°C) |
| Axial-Sn-Axial Angle | ~150-175 |
| Equatorial-Sn-Equatorial | ~110-130 |
| Axial-Sn-Equatorial | ~85-95 |
Note: Values are approximate and vary between specific complexes.
Hexacoordinated dimethyltin(IV) complexes are also well-documented, typically adopting a distorted octahedral geometry. cdnsciencepub.com In this arrangement, the central tin atom is bonded to six other atoms. When dithiocarbamate (B8719985) ligands act in a bidentate fashion, bonding with both sulfur atoms, it often results in an octahedral geometry around the tin atom. nih.gov In a typical trans-dimethyl configuration, the two methyl groups occupy the axial positions of the octahedron, while the four donor atoms from the two chelating sulfide ligands lie in the equatorial plane. This arrangement is sterically favorable and is a common feature in numerous diorganotin(IV) compounds.
The table below shows typical bond parameters for a hexacoordinated dimethyltin(IV) complex.
| Parameter | Value |
| Coordination Number | 6 |
| Geometry | Octahedral |
| C-Sn-C Angle (Axial) | ~180° |
| S-Sn-S Angle (Equatorial) | ~80-100° |
| C-Sn-S Angle | ~90° |
Note: Values are approximate and can deviate due to ligand constraints.
A less common but significant coordination geometry is the skew-trapezoidal bipyramidal arrangement. This seven-coordinate geometry can be adopted by tin complexes, including some dialkyltin(IV) derivatives with specific dithiocarbonate ligands. researchgate.net In this structure, the two alkyl (e.g., methyl) groups typically occupy the axial positions of the bipyramid. The five equatorial positions are occupied by the donor atoms of the ligands, forming a skewed trapezoid around the central tin atom. This geometry is often dictated by the steric and electronic constraints imposed by the chelating ligands. researchgate.net
Dimeric and Polymeric Structural Motifs with Bridging Sulfide Linkages
Dimethyltin(IV) sulfide units exhibit a strong tendency to form larger aggregates through the agency of bridging sulfide ligands. The most common of these motifs is the dimer, which features a planar four-membered Sn₂S₂ ring. In these structures, each sulfide ligand bridges two dimethyltin(IV) centers. An example of such a compound is the dimeric diorganotin(IV) sulfide, [R₂Sn(µ-S)]₂ (where R can be a group like 2-phenylazophenyl), which is stabilized by these bridging sulfide interactions. iitj.ac.in This arrangement is a recurring theme in the structural chemistry of organotin sulfides.
Beyond simple dimers, these bridging interactions can extend to form more complex polymeric chains or cage structures. The geometry around the tin atom in these aggregates is typically distorted from a simple tetrahedron, a consequence of the steric and electronic demands of the bridging framework and any additional coordinating ligands. The formation of these larger structures is a key feature of the solid-state chemistry of dimethyltin (B1205294) sulfide and its derivatives.
Analysis of Metal-Ligand Bonding Interactions
Tin-Sulfur Bond Characteristics and Asymmetry
The tin-sulfur (Sn-S) bonds in dimethyltin(IV) complexes are central to their structure. In many complexes, particularly those involving dithiocarbamate or related sulfur-containing ligands, the Sn-S bond distances are not uniform. This phenomenon, known as asymmetric or anisobidentate bonding, results in one shorter, more covalent Sn-S bond and one longer, weaker Sn-S interaction from the same bidentate ligand. nih.gov
For instance, in a dimethyltin(IV) complex with N,N-dimethyldithiocarbamate, the two Sn-S bond lengths from one ligand were found to be significantly different at 2.489(1) Å and 2.795(1) Å. nih.gov This asymmetry leads to distorted coordination geometries around the tin atom, often described as a distorted trigonal bipyramid or skewed trapezoidal bipyramid, rather than a perfect octahedron. nih.gov
Table 1: Examples of Asymmetric Sn-S Bond Lengths in Organotin(IV) Complexes
| Complex Type | Sn-S Bond 1 (Å) | Sn-S Bond 2 (Å) | Reference |
|---|---|---|---|
| Dimethyltin(IV) N,N-dimethyldithiocarbamate | 2.489(1) | 2.795(1) | nih.gov |
| Dibutyltin(IV) 4-Phenylpiperazine-1-dithiocarbamate | 2.533(1) | 2.971(1) | nih.gov |
| Dimethyltin(IV) bis(p-fluoro-N-methylbenzylamine dithiocarbamate) | 2.997(7) | 3.023(8) | nih.gov |
Intramolecular Coordination Phenomena (e.g., N→Sn Interactions)
A significant feature in the chemistry of certain dimethyltin(IV) complexes is the presence of intramolecular coordination. This occurs when a donor atom, such as nitrogen, which is part of a ligand's substituent arm, forms a coordinative bond to the tin center. nih.gov This N→Sn interaction effectively increases the coordination number of the tin atom, leading to hypercoordinated species. nih.govresearchgate.net
This phenomenon is frequently observed in complexes where ligands contain pendant arms with donor atoms, such as a -CH₂N(CH₃)₂ group. nih.gov The formation of this internal N→Sn bond results in a five-membered SnC₃N ring and causes the geometry at the tin center to adopt a distorted trigonal bipyramidal arrangement. nih.gov In this geometry, the coordinating nitrogen atom and another ligand (such as a bridging selenium atom in a related selenido-bridged dimer) typically occupy the axial positions, with N-Sn-Se angles approaching 170-173°. nih.gov Such interactions are crucial for stabilizing the molecular structure. iitj.ac.in
Secondary Bonding and Non-Covalent Interactions in Crystal Packing
In the solid state, the arrangement of molecules in a crystal lattice is governed by a combination of forces, including weaker secondary bonding and non-covalent interactions. nih.govmdpi.com Secondary bonding refers to interactions that are longer than a typical covalent bond but significantly shorter than the sum of the van der Waals radii of the involved atoms. nih.gov
In dimethyltin(IV) complexes, such secondary interactions are often observed between the tin atom and a sulfur atom from a neighboring molecule or a weakly coordinating sulfur atom within the same molecule. For example, in dimethyltin(IV) bis(p-bromo-N-methylbenzylamine dithiocarbamate), the distances from the tin atom to non-bonded sulfur atoms are 2.902(7) Å and 3.104(9) Å, which are considerably shorter than the sum of their van der Waals radii, indicating a significant secondary bonding interaction. nih.gov These forces, along with other non-covalent interactions like hydrogen bonds and π-π stacking, play a critical role in defining the final crystal packing arrangement. unam.mxnih.gov
Solution-Phase Structural Behavior
The structure of dimethyltin(IV) compounds can differ significantly in solution compared to the solid state, particularly in aqueous media where hydrolysis and speciation occur.
Speciation Studies in Aqueous Media
When dimethyltin compounds, such as dimethyltin dichloride, are dissolved in water, they undergo hydrolysis, leading to the formation of various aquated and hydroxylated species. The specific species present in solution is highly dependent on factors like pH and the concentration of the tin compound. researchgate.net
Potentiometric studies have identified several key species formed during the hydrolysis of the dimethyltin(IV) cation, [Me₂Sn]²⁺. At low pH, the aquated ion [Me₂Sn(aq)]²⁺ predominates. As the pH increases, a series of mononuclear and polynuclear hydroxo complexes are formed. There is a general consensus on the formation of species such as [Me₂SnOH]⁺ and the dimer [(Me₂Sn)₂(OH)₂]²⁺. Some studies also provide evidence for the existence of larger polynuclear complexes like [(Me₂Sn)₃(OH)₄]²⁺ and [(Me₂Sn)₄(OH)₄]⁴⁺. However, the tendency of dimethyltin(IV) to form very large polycondensed chains or rings in aqueous solution is considered to be slight. researchgate.net
Table 2: Major Hydrolytic Species of Dimethyltin(IV) in Aqueous Solution
| Chemical Formula | Common Name | Conditions of Formation |
|---|---|---|
| [Me₂Sn(aq)]²⁺ | Aquated Dimethyltin(IV) Cation | Acidic pH |
| [Me₂SnOH]⁺ | Dimethyltin Hydroxide (B78521) Cation | Increasing pH |
| [(Me₂Sn)₂(OH)₂]²⁺ | Dimeric Dimethyltin Dihydroxide Cation | Increasing pH and concentration |
| [(Me₂Sn)₄(OH)₄]⁴⁺ | Tetrameric Dimethyltin Tetrahydroxide Cation | Evidence suggests formation under certain conditions |
Data sourced from researchgate.net.
Dimerization Tendencies in Solution
In solution, the structural behavior of dimethyltin(IV) sulfide is predominantly characterized by its existence as a stable cyclic trimer, denoted as (Me₂SnS)₃. This trimeric form represents the most thermodynamically favored species in a variety of organic solvents. Research into the solution-state chemistry of diorganotin sulfides has consistently pointed towards the prevalence of these larger ring structures rather than smaller dimeric or monomeric units.
The primary tool for elucidating the structure of organotin compounds in solution is ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift (δ) in a ¹¹⁹Sn NMR spectrum is highly sensitive to the coordination number and geometry of the tin atom. For dimethyltin sulfide in solution, the observed ¹¹⁹Sn NMR chemical shifts are consistent with a four-coordinate tin environment within a cyclic trimer, where each tin atom is bonded to two sulfur atoms and two methyl groups. This is in contrast to what would be expected for a hypothetical dimeric species, which would likely exhibit a different chemical shift due to altered bond angles and electronic environment around the tin centers.
While the hydrolysis of related compounds like dimethyltin dichloride is known to produce a variety of oligomeric species in aqueous solution, including dimers such as [((CH₃)₂SnOH)₂]²⁺, similar dimerization is not a significant feature of this compound in non-aqueous solutions. The inherent stability of the six-membered (Sn-S)₃ ring of the trimer appears to be the driving force that governs its solution-state chemistry.
While it is conceivable that dimeric species, (Me₂SnS)₂, may exist as transient intermediates in solution, perhaps in equilibrium with the more stable trimer, there is a lack of direct spectroscopic or kinetic evidence to support their significant accumulation or isolation from solution. The equilibrium, if it exists, lies heavily in favor of the trimeric form.
The following table summarizes the key solution-state structural characteristics of this compound based on spectroscopic data.
| Species | Formula | Predominance in Solution | ¹¹⁹Sn NMR Evidence |
| Trimer | (Me₂SnS)₃ | High | Chemical shifts consistent with a four-coordinate tin in a cyclic structure. |
| Dimer | (Me₂SnS)₂ | Not significantly observed | No distinct spectroscopic signature reported under typical conditions. |
| Monomer | Me₂SnS | Not observed | Highly unstable and readily trimerizes. |
Spectroscopic Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of dimethyltin (B1205294) sulfide (B99878), offering precise information about the hydrogen, carbon, and tin atoms within the molecule.
Proton (¹H) NMR Spectroscopic Analysis
Interactive Data Table: ¹H NMR Chemical Shifts for Methyl Protons in Related Compounds
| Compound | Solvent | Chemical Shift (ppm) |
| Dimethyltin(IV) diisopropyldithiocarbamate | - | 1.330 |
| Dimethyl sulfide | CDCl₃ | 2.117 |
| Dimethyl sulfide | Cyclohexane | 2.02 |
| Bis(2,6-dimethoxyphenyl)dimethyltin | CDCl₃ | ~0.8 (with Sn coupling) |
Note: The table is populated with data from related compounds to provide context for the expected spectral features of dimethyltin sulfide.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. nih.gov In dimethyltin compounds, the carbon atoms of the methyl groups attached to the tin atom exhibit characteristic chemical shifts. For example, in various dimethyltin carboxylates, the methyl carbon resonances appear in a range of δ 5.2 to δ 9.8 ppm. nih.gov For dimethyltin diisopropyldithiocarbamate, the methyl carbon signal was observed at 19.94 ppm. cmu.ac.th The chemical shift for the carbon atoms in dimethyl sulfide is reported to be around 18.7 ppm. chemicalbook.com The coupling between the tin and carbon atoms (¹J(¹¹⁹Sn-¹³C)) is also a significant parameter obtained from ¹³C NMR, which can give insights into the coordination geometry around the tin atom. nih.gov
Interactive Data Table: ¹³C NMR Chemical Shifts for Methyl Carbons in Dimethyltin Compounds
| Compound | Chemical Shift (ppm) |
| Dimethyltin carboxylates | 5.2 - 9.8 |
| Dimethyltin diisopropyldithiocarbamate | 19.94 |
| Dimethyl sulfide | ~18.7 |
Note: This table presents a range of chemical shifts observed for the methyl carbons in various dimethyltin compounds.
Tin-119 (¹¹⁹Sn) NMR Spectroscopic Analysis and Chemical Shifts
Tin-119 (¹¹⁹Sn) NMR spectroscopy is a powerful tool for directly probing the environment of the tin nucleus. northwestern.edu The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and geometry of the tin atom, covering a wide range of over 5000 ppm. northwestern.eduhuji.ac.il Generally, four-coordinate organotin compounds resonate in the range of +200 to -60 ppm, five-coordinate compounds from -90 to -190 ppm, and six-coordinate compounds from -210 to -400 ppm. cmu.ac.th For instance, the ¹¹⁹Sn chemical shift for a four-coordinate dimethyltin(IV) compound was reported to be in the four-coordinate range, confirming its geometry. cmu.ac.th In the solid state, the ¹¹⁹Sn NMR spectrum of this compound, which exists as a trimer, ((CH₃)₂SnS)₃, would be expected to show a chemical shift consistent with a four-coordinate tin environment. nih.gov The chemical shifts for SnS₄ tetrahedra in various solid compounds have been reported in the range of 49.8 to 63.6 ppm. researchgate.net
Interactive Data Table: General ¹¹⁹Sn NMR Chemical Shift Ranges and Coordination Number
| Coordination Number | Chemical Shift Range (ppm) |
| 4 | +200 to -60 |
| 5 | -90 to -190 |
| 6 | -210 to -400 |
Note: This table provides generally accepted ranges for ¹¹⁹Sn chemical shifts based on the coordination number of the tin atom.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Interactive Data Table: Characteristic IR Absorption Frequencies for Related Functional Groups
| Functional Group | Vibration Type | Frequency Range (cm⁻¹) |
| C-H (in CH₃) | Stretching | 2850-3000 |
| C-H (in CH₃) | Bending | 1350-1470 |
| C=S | Stretching | 997-1038 |
| C-N | Stretching | 1473-1481 |
| Sn-C | Stretching | Far-IR region (<650) |
Note: This table includes data from related compounds to illustrate the expected regions for key vibrational modes.
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a critical technique for determining the molecular weight of this compound and for studying its fragmentation patterns upon ionization. vanderbilt.edu The mass spectrum of a compound provides a fingerprint based on the mass-to-charge ratio (m/z) of the molecular ion and its fragments. chemguide.co.uklibretexts.org The molecular ion peak (M+) corresponds to the molecular weight of the compound. chemguide.co.uk For dimethyl sulfide, the mass spectrum shows a prominent molecular ion peak at m/z 62. nist.gov The fragmentation of organotin compounds in the mass spectrometer often involves the cleavage of the tin-carbon or tin-sulfur bonds, leading to a series of characteristic fragment ions. nih.govresearchgate.net The analysis of these fragmentation patterns can confirm the structure of the compound and provide insights into the relative bond strengths. chemguide.co.ukmiamioh.edu High-resolution mass spectrometry can provide the exact molecular formula of the compound by measuring the m/z value with high accuracy. libretexts.org
Interactive Data Table: Common Fragments in the Mass Spectrum of Dimethyl Sulfide
| m/z | Ion Fragment |
| 62 | [CH₃SCH₃]⁺ (Molecular Ion) |
| 47 | [CH₃S]⁺ |
| 45 | [CHS]⁺ |
| 15 | [CH₃]⁺ |
Note: This table shows the major fragments observed in the mass spectrum of dimethyl sulfide, which can provide a basis for interpreting the spectrum of this compound.
Electronic/UV-Vis Spectroscopy for Electronic Transitions and DNA Interaction Studies
Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within a molecule. mvpsvktcollege.ac.in When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to an excited state. mvpsvktcollege.ac.in For many simple organotin compounds like this compound, the electronic transitions, such as σ → σ* transitions, occur at high energies, typically in the far UV region, and may not be readily observable with standard spectrophotometers. mvpsvktcollege.ac.in
However, UV-Vis spectroscopy is extensively used to study the interaction of more complex organotin compounds with biological macromolecules like DNA. researchgate.netbsmiab.org When an organotin complex binds to DNA, changes in the electronic environment of the chromophores can lead to shifts in the absorption bands (either a red shift, bathochromic, or a blue shift, hypsochromic) and changes in absorbance intensity (hyperchromism or hypochromism). jcsp.org.pkmdpi.com These spectral changes are used to determine the mode of binding (e.g., intercalation) and to calculate the binding constants (K) of the complex to DNA. jcsp.org.pkresearchgate.net
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost, making it well-suited for studying organometallic compounds like dimethyltin (B1205294) sulfide (B99878). DFT calculations are frequently used to investigate the properties of dimethyltin(IV) complexes and other organotin sulfides. tandfonline.comsci-hub.sesemanticscholar.org
Geometry optimization is a computational process used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. storion.ru For dimethyltin sulfide, which can exist as a monomer ((CH₃)₂SnS) or as cyclic oligomers like the trimer ((CH₃)₂SnS)₃, DFT calculations can predict key structural parameters. psu.edu This analysis involves optimizing bond lengths (e.g., Sn-S and Sn-C) and bond angles (e.g., C-Sn-C and C-Sn-S) to find the most stable conformations.
In computational studies of related diorganotin(IV) complexes, geometry optimization is a standard first step. For instance, in a study on a dinuclear diorganotin sulfide, [R₂Sn(µ-S)]₂ (where R = 2-phenylazophenyl), DFT calculations were used to determine the optimized geometry, revealing a distorted trigonal bipyramidal environment around each pentacoordinated tin atom. sci-hub.se Similar DFT calculations on various dimethyltin(IV) complexes have been employed to confirm their proposed geometries. tandfonline.comsemanticscholar.org
The electronic structure of a molecule is critical to understanding its stability and reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of this analysis. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity and kinetic stability. semanticscholar.orgiqce.jp
A detailed DFT study on the electronic structure of the related dinuclear diorganotin sulfide [R₂Sn(µ-S)]₂ provided significant insights. sci-hub.se The analysis yielded a HOMO-LUMO gap of 2.8 eV. The distribution of these orbitals was also determined: the HOMO was found to be located primarily on the sulfur atoms, while the LUMO was localized on the 2-phenylazophenyl ligands. sci-hub.se This suggests that the sulfur atoms are the primary sites for electron donation (nucleophilic attack) and that the organic ligands are the likely sites for accepting electrons (electrophilic attack). For this compound, a similar analysis would identify the electron-rich and electron-poor regions, providing a map of its potential reactivity.
The table below summarizes the FMO findings for the related diorganotin sulfide complex.
| Computational Parameter | Value / Description | Source |
| HOMO-LUMO Gap | 2.8 eV | sci-hub.se |
| HOMO Localization | Mainly sulfur-based | sci-hub.se |
| LUMO Localization | On the 2-phenylazophenyl ligands | sci-hub.se |
This data is for the dinuclear diorganotin sulfide [R₂Sn(µ-S)]₂ (R = 2-phenylazophenyl) and serves as an example of the analyses applied to organotin sulfides.
DFT calculations are a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental results. The theoretical prediction of Nuclear Magnetic Resonance (NMR) parameters, such as spin-spin coupling constants, is particularly useful for structural elucidation. researchgate.net
Computational protocols have been developed to calculate ¹J(¹¹⁹Sn, ¹³C) and ²J(¹¹⁹Sn, ¹H) coupling constants for di- and trimethyltin(IV) derivatives using DFT. researchgate.net Studies have tested various hybrid functionals, such as B3LYP and PBE1PBE, and have found a good correlation between calculated and experimental values for molecules with tetra-, penta-, and hexa-coordinated tin(IV) centers. researchgate.net These theoretical predictions help in assigning complex NMR spectra and confirming the coordination environment of the tin atom in solution. researchgate.netsharif.edu For this compound, such calculations could predict its unique NMR signature, facilitating its identification and structural analysis.
Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules, such as their response to light. nih.govresearchgate.net It is a primary method for simulating UV-visible absorption spectra and understanding the nature of electronic transitions. sci-hub.sersc.org
In the investigation of the dinuclear diorganotin sulfide [R₂Sn(µ-S)]₂, TD-DFT calculations were performed to interpret its experimental absorption spectrum. sci-hub.se The analysis successfully correlated the observed absorption bands with specific electronic transitions. The intense band around 330 nm was attributed to a π → π* transition within the organic ligand, while a weaker band at higher wavelengths was assigned to an n → π* transition. sci-hub.se The calculations revealed that the observed transitions were predominantly of the ligand-to-ligand type. sci-hub.se A similar TD-DFT study on this compound would provide fundamental information about its photophysical properties, including its absorption spectrum and the nature of its low-lying excited states.
Natural Bond Orbital (NBO) Analysis for Bonding Characterization
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. taylorandfrancis.comuni-muenchen.de This method provides valuable information on bonding character, orbital hybridization, and charge transfer interactions within a molecule. ajol.info
NBO analysis performed on the dinuclear diorganotin sulfide [R₂Sn(µ-S)]₂ revealed that the bonding framework consists of three ionic bonds (two Sn-C and one Sn-S) and two ligand-to-metal coordinate bonds (S→Sn and N→Sn). sci-hub.se The analysis can also quantify the energetic significance of donor-acceptor interactions. For the aforementioned complex, the second-order perturbation analysis showed significant stabilization energies for the N→Sn (31.07 kcal/mol) and S→Sn (179.04 kcal/mol) interactions, confirming the nature of the coordination. sci-hub.se For this compound, an NBO analysis would precisely characterize the polarity and hybridization of the Sn-S and Sn-C bonds and quantify any hyperconjugative interactions.
Analysis of Chemical Reactivity Descriptors
Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and chemical hardness using a set of "reactivity descriptors". mdpi.comnih.govnumberanalytics.com These descriptors, such as chemical potential (μ), hardness (η), and electrophilicity (ω), are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) and are used to predict and rationalize the chemical behavior of molecules. semanticscholar.orgmdpi.com
Chemical Potential (μ): Relates to the "escaping tendency" of an electron from a system.
Chemical Hardness (η): Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap generally corresponds to a harder, less reactive molecule. semanticscholar.org
Electrophilicity (ω): Quantifies the ability of a species to accept electrons.
These global reactivity descriptors have been computed for various dimethyltin(IV) complexes to provide insight into their stability and reactivity. tandfonline.com Applying this analysis to this compound would allow for a quantitative prediction of its reactivity profile, indicating its propensity to act as an electrophile or nucleophile in chemical reactions.
Reactivity and Mechanistic Pathways of Dimethyltin Iv Sulfide Systems
Ligand Exchange and Substitution Reactions
Ligand exchange reactions in dimethyltin (B1205294) sulfide (B99878) systems can involve the substitution of the sulfide ligand itself or other groups attached to the tin atom, should they be present in precursor or derivative compounds. The Sn-S bond, while relatively stable, can be cleaved by various reagents, leading to the formation of new tin complexes.
A primary route for ligand substitution involves the reaction of dimethyltin sulfide with halogenated compounds. The tin-sulfur bond is readily susceptible to cleavage by halogens and halides. gelest.com For instance, the reaction between trimeric this compound and 1,2-dibromoethane (B42909) at 140°C results in the complete substitution of the sulfide ligands. researchgate.netresearchgate.net This process breaks the (SnS)₃ ring and forms a new complex where bromide ions are coordinated to the dimethyltin(IV) centers, specifically dimethyltin dibromide complexed with 1,4-dithiane. researchgate.netresearchgate.net
Similarly, this compound can serve as a dimethyltin(IV) moiety source in transmetalation or salt metathesis reactions. It can be used as a starting material to synthesize other organotin compounds, such as bis(2,6-dimethoxyphenyl)dimethyltin, by reacting it with an appropriate organolithium reagent. researchgate.netresearchgate.net In this case, the sulfide ligands are replaced by aryl groups.
These reactions highlight the lability of the Sn-S bond, which can be selectively targeted for substitution under appropriate conditions, providing a pathway to a variety of other diorganotin derivatives.
Thermal Decomposition Mechanisms
Organotin sulfides generally exhibit moderate thermal stability. Studies indicate that compounds like this compound are stable up to approximately 250°C. dtic.mil Beyond this temperature, decomposition pathways are initiated, leading to the cleavage of both tin-sulfur and tin-carbon bonds.
When heated strongly, particularly in the presence of elemental sulfur, this compound decomposes to yield a mixture of inorganic tin sulfides (SnS and SnS₂) and volatile organosulfur compounds, namely dimethyl sulfide ((CH₃)₂S) and dimethyl disulfide ((CH₃)₂S₂). dtic.mil The formation of these products suggests a complex decomposition mechanism that involves:
Sn-C Bond Cleavage: The methyl groups are cleaved from the tin centers.
C-S Bond Formation: The cleaved methyl radicals subsequently combine with sulfur atoms to form the volatile sulfides.
Disproportionation/Redistribution: The remaining tin and sulfur atoms rearrange to form the more stable inorganic tin sulfides.
Another relevant thermal process is disproportionation. Related compounds like bis(trimethyltin) sulfide are known to disproportionate upon heating into tetramethyltin (B1198279) and this compound, indicating that redistribution of alkyl groups and sulfide ligands is a feasible thermal pathway for organotin sulfide systems. nih.govechemi.com
| Reaction Type | Reactants | Conditions | Major Products | Reference(s) |
| Thermal Decomposition | (Me₂SnS)₃, Sulfur | High Temperature | SnS, SnS₂, (CH₃)₂S, (CH₃)₂S₂ | dtic.mil |
| Ligand Substitution | (Me₂SnS)₃, 1,2-dibromoethane | 140°C | Me₂SnBr₂ · (1,4-dithiane) | researchgate.netresearchgate.net |
| Hydrolysis | (Me₂SnS)₃ | Aqueous Caustic Solution | Dimethyltin oxide species | gelest.com |
| Oxidative Cleavage | (Me₂SnS)₃, Sodium 4,N-dichlorobenzenesulfamidate | Methanol | Acyclic organotin sulfimide (B8482401), S₈ | lookchem.comresearchgate.net |
This table is interactive. Click on headers to sort.
Abiotic Hydrolysis Pathways
The tin-sulfur bond in this compound displays considerable resistance to hydrolysis under neutral conditions. gelest.com However, its stability is pH-dependent, and the bond can be cleaved under both acidic and basic conditions.
In aqueous caustic (alkaline) solutions, the Sn-S bond is readily cleaved. gelest.com The hydrolysis mechanism likely involves nucleophilic attack by hydroxide (B78521) ions (OH⁻) at the electrophilic tin centers, leading to the breaking of the (SnS)₃ ring and eventual formation of various dimethyltin oxide or hydroxide species, such as the polymer [Me₂SnO]ₙ.
Under certain acidic conditions, the outcome can be different. The treatment of dimethyltin-containing precursors with acid can, in fact, lead to the formation of the stable trimeric this compound. psu.edu For example, the hydrolysis of dimethyltin thioacetate (B1230152) in the presence of hydrochloric acid yields (Me₂SnS)₃. This suggests that under these conditions, intermediates like Me₂Sn(SH)(OH) readily undergo condensation, eliminating water and forming the thermodynamically stable six-membered ring rather than fully hydrolyzing to dimethyltin oxide. psu.edu This pathway underscores the stability of the trimeric structure, which can act as a thermodynamic sink in certain aqueous environments.
Reactions Involving Carbon-Sulfur and Sulfur-Oxygen Bond Cleavage
Reactions involving the cleavage of bonds other than the primary Sn-S linkage are crucial to the broader reactivity profile of this compound. These mainly include the cleavage of the tin-carbon (Sn-C) bond and reactions that form new sulfur-oxygen (S-O) bonds.
Tin-Carbon Bond Cleavage: The Sn-C bonds in this compound are susceptible to cleavage by strong electrophiles such as mineral acids and halogens. gelest.com This reactivity is a general feature of tetraorganotin compounds. For example, reaction with HCl can cleave a methyl group to form methane (B114726) (CH₄) and a methyltin chloride sulfide species. The relative ease of cleavage often depends on the stability of the leaving carbocation or carbanion, though for simple alkyls like methyl, the reaction conditions are paramount.
Reactions of the Sulfur Atom and S-O Bond Formation: The sulfur atoms within the (Me₂SnS)₃ ring can act as nucleophiles or be targeted by oxidizing agents. A notable example is the reaction of trimeric this compound with sodium 4,N-dichlorobenzenesulfamidate, an oxidizing agent. lookchem.comresearchgate.net This complex reaction proceeds in two stages:
Ring Cleavage and Sulfur Extrusion: The agent first attacks the (SnS)₃ ring, leading to its cleavage and the oxidative release of one of the three sulfur atoms as elemental sulfur (S₈).
Oxidative Imination: A second molecule of the reagent reacts with one of the remaining sulfur atoms in the now-acyclic tin-sulfur backbone. This results in an "oxidative imination," forming a sulfur-nitrogen double bond (S=N) and creating an organotin sulfimide.
Subsequent hydrolysis of this sulfimide product leads to the formation of a sulfite, HO-Me₂Sn-O-S(=O)-O-SnMe₂-OH, which contains newly formed S-O bonds. researchgate.net This pathway demonstrates that the sulfur centers can be chemically transformed without necessarily breaking the Sn-C bonds.
Advanced Applications in Materials Science and Catalysis
Utilization as Single-Source Precursors (SSPs)
Single-source precursors are chemical compounds that contain all the necessary elements for the formation of a desired multi-element material. This approach offers a distinct advantage by simplifying the synthesis process and allowing for greater control over the stoichiometry and morphology of the final product. Organotin compounds, including those related to dimethyltin (B1205294) sulfide (B99878), have been extensively explored as SSPs.
Organotin(IV) dithiocarbamate (B8719985) complexes have garnered considerable attention as effective single-source precursors for the synthesis of tin sulfide nanoparticles. mdpi.com These complexes are valued for their stability and their ability to decompose thermally to yield metal sulfides. mdpi.com The thermal decomposition of these compounds under specific conditions can produce tin sulfide nanoparticles with various morphologies, such as rods, belts, and spheres. mdpi.com
Research into the thermochemistry of dithiocarbamate complexes has shown that they typically either volatilize or decompose to form metal sulfides, making them ideal candidates for creating nanoscale inorganic materials with well-defined sizes and shapes. mdpi.com Similarly, other organotin chalcogenides, like benzyl-substituted tin sulfides, have been successfully used as SSPs. For instance, the cyclic compound (Bn2SnS)3, upon pyrolysis at 450 °C, yields pure tin sulfide (SnS). acs.org This method highlights the potential for designing specific organotin precursors to control the synthesis of tin sulfide nanomaterials.
The fabrication of thin films is critical for the manufacturing of semiconductor devices, including solar cells, sensors, and transistors. heegermaterials.comwileyindustrynews.com Physical Vapor Deposition (PVD) is a common vacuum-based technique used to create these thin films with high uniformity and purity. dalrada.com
In this context, organotin compounds serve as valuable precursors for depositing tin sulfide thin films through methods like Aerosol-Assisted Chemical Vapour Deposition (AACVD). For example, various diorganotin dithiocarbamate complexes dissolved in a solvent have been used to deposit tin(II) sulfide thin films onto glass substrates at temperatures ranging from 400 °C to 530 °C. mdpi.com A key advantage of using these SSPs is that the deposition can be performed without needing an external sulfur source, such as the highly toxic hydrogen sulfide (H₂S) gas. mdpi.com Research has also been conducted on the doping effects of compounds like dimethyltin dichloride on the properties of cadmium sulfide (CdS) films used in photovoltaic applications, indicating the broader utility of dimethyltin compounds in semiconductor film fabrication. aip.org The resulting films often exhibit properties suitable for absorber layers in thin-film solar cells. mdpi.com
Catalytic Roles of Organotin Compounds
Organotin compounds have long been recognized for their significant catalytic activity in various industrial chemical processes. lupinepublishers.com Their function as Lewis acids allows them to effectively catalyze important polymerization reactions. acs.org
The production of polyurethanes (PUs) is a major industrial process where organotin compounds have historically played a dominant catalytic role. lupinepublishers.comacs.org Polyurethanes are typically formed through the reaction of diisocyanates with diols. lupinepublishers.com Organotin catalysts, such as dibutyltin (B87310) diacetate and dibutyltin dilaurate, are highly effective in accelerating this reaction, ensuring efficient manufacturing cycles. lupinepublishers.comgzyourun.com
The catalytic mechanism generally involves the organotin compound acting as a Lewis acid. lupinepublishers.comacs.org One proposed mechanism suggests that an organotin alkoxide, formed from the reaction of the catalyst with the alcohol, coordinates with the isocyanate. This is followed by the transfer of the alkoxide group to the isocyanate, ultimately forming the urethane (B1682113) and regenerating the catalyst. lupinepublishers.comacs.org While highly effective, environmental and toxicity concerns have driven research towards developing tin-free catalyst alternatives. acs.orgrsc.org
Catalysis is broadly categorized into two types: homogeneous, where the catalyst is in the same phase as the reactants, and heterogeneous, where the catalyst and reactants are in different phases. savemyexams.comchembam.com
Homogeneous Catalysis: In this mode, the catalyst is typically dissolved in the same solvent as the reactants, allowing for high interaction between the catalyst and reactant molecules. chembam.comchemistrystudent.com Organotin compounds often function as homogeneous catalysts, for instance, in solution-based polyurethane synthesis. chemistrystudent.com An advantage of homogeneous catalysis is the high degree of selectivity that can be achieved due to the well-defined nature of the single-atom catalyst sites. ethz.ch However, separating the catalyst from the final product can be difficult and expensive. chembam.comethz.ch
Heterogeneous Catalysis: Here, the catalyst is usually a solid, and the reaction occurs on its surface. savemyexams.comchembam.com This type of catalysis is common in industrial processes because the catalyst can be easily separated from the reaction mixture by filtration, allowing for straightforward recovery and recycling. chembam.com Transition metals and their compounds are often used as heterogeneous catalysts. savemyexams.com Research in this area includes the use of supported sulfidized metal catalysts for various chemical transformations. For example, sulfidized cobalt on an alumina (B75360) support has been shown to be an active catalyst in the conversion of dimethyl disulfide. researchgate.net The principles of heterogeneous catalysis, such as maximizing surface area by coating the catalyst on an inert support, are crucial for industrial applications like catalytic converters and the Haber process. savemyexams.com
The versatility of organotin compounds, including the potential for derivatives of dimethyltin sulfide, allows for their application in both catalytic systems, driving research into creating more efficient and recyclable catalysts. mdpi.com
Potential in Energy Storage Technologies (e.g., Anode Materials for Lithium-Ion Batteries)
Lithium-ion batteries (LIBs) are a cornerstone of modern portable electronics and electric vehicles. wikipedia.org A key component of a LIB is the anode, which is predominantly made of graphite. wikipedia.org However, to meet increasing energy demands, researchers are exploring alternative anode materials with higher theoretical capacities. rsc.org
Transition metal sulfides (TMSs) are considered promising next-generation anode materials due to their high capacity, which stems from a conversion-based lithium storage mechanism. rsc.org Tin sulfides, in particular, are being investigated for this purpose. mdpi.com
Organotin compounds are being utilized as single-source precursors to create advanced anode materials. For example, a dimethyltin(IV) selenolate complex has been used to prepare tin selenide (B1212193) (SnSe) nanosheets, which demonstrated excellent performance as an anode material for LIBs. researchgate.net These nanosheets exhibited a high initial specific capacity of 1134 mAh g⁻¹ and maintained good capacity over numerous cycles. researchgate.net While this example uses a selenolate, the successful synthesis and application provide a strong indication of the potential for analogous this compound precursors to create high-performance tin sulfide-based anodes. The development of such materials is a critical step toward next-generation energy storage systems, including sodium-ion batteries, where bimetallic sulfides are also showing great promise. nih.gov
Biological and Medicinal Research of Dimethyltin Iv Sulfide Complexes
Anticancer and Cytotoxicity Investigations
The exploration of dimethyltin(IV) sulfide (B99878) complexes as potential anticancer agents has been a primary focus of research, revealing their ability to inhibit the growth of various cancer cell lines through multiple mechanisms.
Dimethyltin(IV) sulfide complexes have been evaluated for their cytotoxic effects against a diverse panel of human cancer cell lines. Research has consistently shown that these compounds can exhibit potent antiproliferative activity, in some cases exceeding that of established chemotherapy drugs like cisplatin.
One study synthesized a dimethyltin(IV) complex with an N(4)-methylthiosemicarbazone ligand derived from 5-bromo-2-hydroxybenzaldehyde. This complex was found to be potently and selectively toxic against MCF-7 (breast), HCT-116 (colon), and A549 (lung) cancer cell lines. tandfonline.com Another investigation involving dimethyltin(IV) dithiocarbamate (B8719985) complexes, specifically ONBDC 1 (dimethyltin(IV) N-ethyl-N-benzyldithiocarbamate), showed cytotoxic effects against the A549 cell line. scilit.com Similarly, a dimethyltin(IV) valsartan (B143634) complex demonstrated cytotoxicity against the A549 cell line, with growth inhibition reaching 60% at a concentration of 100 μg/mL. researchgate.net
Complexes derived from thiazole (B1198619) Schiff bases and dimethyltin(IV) were also tested for their in vitro anticancer activity against the A549 human lung cancer cell line. sci-hub.se In a study on o-vanillin derived Schiff bases, dimethyltin(IV) compounds were among those tested for cytotoxicity. mdpi.com Furthermore, a dimethyltin(IV) complex with a thiourea (B124793) derivative ligand was investigated for its antitumor effect against the HepG-2 (hepatocellular carcinoma) cell line, though it was considered a weak anticancer agent in this specific context. sciforum.net The cytotoxicity of various organotin(IV) compounds, including dimethyltin (B1205294) derivatives, has been documented against cell lines such as HeLa (cervical carcinoma). nih.gov
Interactive Table: In Vitro Cytotoxicity of Selected Dimethyltin(IV) Sulfide Complexes
| Complex/Compound | Cancer Cell Line | Activity/IC50 Value | Reference |
| Dimethyltin(IV) N(4)-methylthiosemicarbazone complex | MCF-7 (Breast) | Potent and selective toxicity | tandfonline.com |
| Dimethyltin(IV) N(4)-methylthiosemicarbazone complex | HCT-116 (Colon) | Potent and selective toxicity | tandfonline.com |
| Dimethyltin(IV) N(4)-methylthiosemicarbazone complex | A549 (Lung) | Potent and selective toxicity | tandfonline.com |
| ONBDC 1 (Dimethyltin(IV) N-ethyl-N-benzyldithiocarbamate) | A549 (Lung) | Cytotoxic | scilit.com |
| Dimethyltin(IV) valsartan complex | A549 (Lung) | 60% growth inhibition at 100 µg/mL | researchgate.net |
| Dimethyltin(IV) thiazole Schiff base complex | A549 (Lung) | In vitro anticancer activity | sci-hub.se |
| Dimethyltin(IV) thiourea derivative complex | HepG-2 (Liver) | Weak anticancer agent | sciforum.net |
| Dimethyltin(IV) benzyldithiocarbamate | MCF-7 (Breast) | IC50: 185 µM | nih.gov |
The cytotoxic efficacy of organotin(IV) compounds is profoundly influenced by their molecular structure, specifically the number and nature of the organic groups attached to the tin atom and the characteristics of the coordinated ligand. scilit.commdpi.com For organotin(IV) derivatives in general, the toxicity trend is often cited as R₃Sn⁺ > R₂Sn²⁺ > RSn³⁺, with tri-substituted compounds demonstrating the strongest effects. nih.govmdpi.com However, within series of diorganotin(IV) complexes, the nature of the R group is critical. Studies have shown that complexes with bulkier alkyl or aryl groups, such as dibutyltin(IV) and diphenyltin(IV), often exhibit greater anticancer activity than their dimethyltin(IV) counterparts. nih.govresearchgate.net This is potentially due to the increased lipophilicity and planarity conferred by the phenyl groups, which may facilitate better interaction with biological targets like DNA. frontiersin.org
The ligand system plays an equally vital role. nih.govsemanticscholar.org Chelation of the tin atom by ligands containing sulfur and nitrogen donor atoms, such as dithiocarbamates or Schiff bases, can enhance the biological activity. nih.govmdpi.com This enhancement is often attributed to an increase in the lipophilicity of the complex, which facilitates its transport across cell membranes to reach intracellular targets. nih.gov The structure of the ligand itself, including substituents on the aromatic rings, can also modulate activity. For instance, in a series of organotin(IV) complexes with chlorine-substituted aryl ligands, the position of the chlorine atom significantly impacted anticancer activity. researchgate.net
Dimethyltin(IV) sulfide complexes and related organotin compounds exert their cytotoxic effects through various cellular mechanisms, with the induction of apoptosis (programmed cell death) being a prominent pathway. frontiersin.orgsemanticscholar.org Mechanistic studies on organotin(IV) compounds have shown they can trigger apoptosis by inducing the production of reactive oxygen species (ROS) within cancer cells. mdpi.comsemanticscholar.org An excess of ROS creates oxidative stress, which can damage cellular components and activate apoptotic signaling cascades.
For example, a dimethyltin(IV) complex of an N(4)-methylthiosemicarbazone derivative was shown to induce apoptosis, antimigration, and inhibition of tumor aggregation. tandfonline.com The proposed mechanism involved ROS reduction, nitric oxide (NO) generation, and caspase induction. tandfonline.com Similarly, studies on other organotin(IV) compounds revealed that bladder cancer cells became apoptotic following treatment, which was linked to the production of ROS. mdpi.comsemanticscholar.org Organotin compounds are also believed to induce apoptosis by binding to external phosphate (B84403) groups on DNA and altering intracellular metabolism. frontiersin.org
DNA is a primary target for many anticancer drugs, and the interaction of dimethyltin(IV) sulfide complexes with DNA has been a subject of intense investigation. semanticscholar.org These compounds can bind to DNA through several modes, including intercalation, groove binding, and electrostatic interactions with the phosphate backbone. frontiersin.orgresearchgate.net The specific mode of interaction is often dependent on the geometry of the complex and the nature of its ligands. frontiersin.orgresearchgate.net
UV-visible absorption spectroscopy is a common technique used to study these interactions. Typically, when a complex binds to DNA, changes in the absorption spectrum, such as hypochromism (a decrease in absorbance) and bathochromism (a red shift in the absorption maximum), are observed. mdpi.comnih.gov For several dimethyltin(IV) complexes with Schiff base ligands, spectroscopic studies have suggested that the primary mode of interaction with calf thymus DNA (CT-DNA) is through groove binding. mdpi.comsemanticscholar.orgnih.gov This involves the complex fitting into the minor or major grooves of the DNA double helix. researchgate.net Molecular docking simulations have further supported these groove-binding interactions. mdpi.comsemanticscholar.org While groove binding is frequently reported, some studies on related organotin(IV) complexes have also suggested an intercalative mode, where the planar part of the complex inserts between the DNA base pairs. ucl.ac.uk
In addition to binding, some dimethyltin(IV) complexes have demonstrated the ability to cleave DNA. nih.gov Nuclease activity studies using plasmid DNA have shown that certain complexes can convert the supercoiled form of the DNA into a nicked form, indicating single-strand breaks. nih.gov This DNA-damaging capability is a key component of their potential anticancer action, as it can block cell division and lead to cell death. researchgate.net
The biological activity of dimethyltin(IV) sulfide complexes can also stem from their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation. nih.govmdpi.com The sulfur atoms present in ligands like dithiocarbamates are known to have a strong affinity for metals, which allows them to act as potent enzyme inhibitors. nih.govmdpi.com
Antimicrobial Activities
In addition to their anticancer potential, dimethyltin(IV) sulfide complexes have been widely screened for their antimicrobial properties. Research has shown that these compounds are often effective against a range of bacterial and fungal pathogens. researchgate.nettandfonline.com
The antimicrobial activity is typically evaluated in vitro using methods like the paper disc diffusion assay against various microbial strains. nih.govsemanticscholar.org A common finding is that the organotin complexes exhibit significantly higher antimicrobial activity than the free ligands from which they were synthesized. mdpi.comnih.gov This enhancement is often explained by chelation theory, which posits that the chelation of the tin ion reduces its polarity and increases the lipophilicity of the complex. This allows for easier penetration through the microbial cell wall, leading to interference with normal cellular processes. sciforum.netmdpi.com
Studies have demonstrated that dimethyltin(IV) sulfide complexes are active against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). sciforum.netmdpi.comsemanticscholar.org However, in many cases, the complexes show greater efficacy against Gram-positive strains. mdpi.com This difference is attributed to the more complex outer membrane of Gram-negative bacteria, which contains lipopolysaccharides that can hinder the diffusion of the complexes. mdpi.com
The antifungal activity of these compounds has also been confirmed against strains such as Aspergillus flavus, Aspergillus niger, and Candida albicans. sciforum.netmdpi.com For instance, one dimethyltin(IV) complex was found to be inactive against C. albicans and A. flavus, while its corresponding free ligand was active. sciforum.net Conversely, other studies have reported significant antifungal activity for different dimethyltin complexes. tandfonline.com
Table: Antimicrobial Screening of Selected Dimethyltin(IV) Sulfide Complexes
| Complex/Compound | Microorganism | Activity | Reference |
| Dimethyltin(IV) thiourea derivative | Bacillus subtilis (Gram +) | Active | sciforum.net |
| Dimethyltin(IV) thiourea derivative | Staphylococcus aureus (Gram +) | Active | sciforum.net |
| Dimethyltin(IV) thiourea derivative | Escherichia coli (Gram -) | Active | sciforum.net |
| Dimethyltin(IV) thiourea derivative | Pseudomonas aeruginosa (Gram -) | Active | sciforum.net |
| Dimethyltin(IV) thiourea derivative | Candida albicans (Fungus) | Inactive | sciforum.net |
| Dimethyltin(IV) thiourea derivative | Aspergillus flavus (Fungus) | Inactive | sciforum.net |
| Dimethyltin(IV) Schiff base complex (from sulfadiazine) | E. coli, S. aureus, R. solanacearum | Highly Active | nih.gov |
| Dimethyltin(IV) Schiff base complex (from sulfadiazine) | A. niger, A. solani (Fungi) | Highly Active | nih.gov |
| Dimethyltin(IV) Schiff base complex (NNOS ligand) | Staphylococcus aureus (Gram +) | Significant Activity | semanticscholar.org |
| Dimethyltin(IV) Schiff base complex (NNOS ligand) | Escherichia coli (Gram -) | Significant Activity | semanticscholar.org |
Evaluation Against Bacterial Strains (Gram-Positive and Gram-Negative)
Dimethyltin(IV) complexes have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. semanticscholar.orgmdpi.com The effectiveness of these complexes is often compared to standard antibiotics. semanticscholar.orgnih.gov
Studies on dimethyltin(IV) complexes with Schiff base ligands, for instance, have shown inhibitory effects on the growth of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). semanticscholar.org Similarly, dimethyltin(IV) complexes derived from dithiocarbamate ligands have been tested against a panel of bacteria, including Bacillus cereus (Gram-positive), Salmonella typhimurium (Gram-negative), and Pseudomonas aeruginosa (Gram-negative). thaiscience.info
The activity of these complexes can be specific to certain bacterial groups. For example, some dimethyltin(IV) dithiocarbamate complexes show higher activity against Gram-negative bacteria, which is attributed to the chelation process increasing the lipophilic nature of the compound, thereby facilitating its absorption through the bacterial membrane. thaiscience.info In contrast, other studies report that organotin complexes are generally more active against Gram-positive bacteria than Gram-negative strains, as the latter possess a more complex outer membrane with lipopolysaccharides that can hinder the diffusion of the complex. mdpi.com
Binuclear dimethyltin(IV) complexes have also been screened against bacteria such as Bacillus subtilis, S. aureus, E. coli, and P. aeruginosa. mdpi.com The results from various studies highlight that while these compounds are active, their efficacy can be lower than standard drugs like tetracycline (B611298) or chloramphenicol. semanticscholar.orgnih.gov
Table 1: Antibacterial Activity of Selected Dimethyltin(IV) Complexes
Assessment Against Fungal Pathogens
The antifungal properties of dimethyltin(IV) complexes have also been a subject of investigation. nih.gov These compounds have been screened against various fungal strains, including pathogenic yeasts like Candida albicans and molds such as Aspergillus species. nih.govresearchgate.net
Research on a dimethyltin(IV) complex with an N-protected amino acid and 2-aminophenol, for example, involved screening against the polymorphic fungal pathogen Candida albicans. researchgate.net However, the outcomes can be variable. In one study, a dimethyltin(IV) complex with a thiourea derivative was found to be inactive against Candida albicans and Aspergillus flavus, even though the free ligand showed activity. sciforum.net
Conversely, other reports indicate that organotin complexes can exhibit higher antifungal than antibacterial activity. mdpi.com This enhanced activity is sometimes explained by the metal center increasing the lipophilic character of the complex, which facilitates its diffusion through the fungal cell membrane, leading to cell death. mdpi.com Complexes of organotin(IV) with thiosemicarbazone derivatives have been noted to be more effective antifungal agents than those with semicarbazone, suggesting that the presence of sulfur can enhance bioactivity. researchgate.net
Table 2: Antifungal Activity of Selected Dimethyltin(IV) Complexes
Proposed Mechanisms of Antimicrobial Action (e.g., Interference with Cell Wall Synthesis, Metabolic Pathways)
The antimicrobial mode of action for organotin(IV) compounds is believed to be multifactorial, involving several cellular targets. researchgate.net Due to their lipophilic nature, organotins are considered membrane-active compounds. nih.gov The primary mechanisms proposed include:
Interference with Cell Wall Synthesis : Organotin compounds may alter the permeability characteristics of the cellular wall, disrupting its integrity and leading to cell impairment. researchgate.net
Metabolic Interference : These compounds can disturb the metabolic processes of bacteria and fungi. jocpr.com They are known to interact with and inhibit various cellular enzymes, which can cripple essential metabolic pathways. researchgate.netnih.gov There is evidence that tributyltin (TBT), a related organotin, can interact with cytosolic enzymes in some bacteria. nih.gov
Protein Denaturation : Organotins can cause the denaturing of cellular proteins, which results in the loss of their function, cellular impairment, and ultimately cell death. researchgate.net
Inhibition of ATP Synthase : Studies have shown that organotin compounds can inhibit F1Fo ATP synthase, a critical enzyme for cellular energy production. researchgate.net This inhibition is thought to occur through non-covalent interactions with the enzyme. researchgate.net
Interaction with Biomolecules : The biological effects of organotin compounds are often attributed to their ability to form strong covalent bonds with biomolecules, particularly with cysteine residues in proteins. researchgate.net
The chelation theory is also cited to explain the antimicrobial activity; chelation can reduce the polarity of the tin ion and increase the complex's lipophilicity, which enhances its ability to cross the microbial cell membrane. thaiscience.info
General Toxicology and Biological Effects of Organotin Compounds
Organotin compounds (OTCs) are recognized as significant environmental contaminants due to their widespread industrial and agricultural use and their persistence in ecosystems. tandfonline.combenthambooks.com Their toxicity is a major concern, with effects observed in a wide range of organisms, from microorganisms to mammals. tandfonline.combenthambooks.com
The toxicity of organotins is highly dependent on the number and type of organic groups attached to the tin atom. tandfonline.com The general order of toxicity for microorganisms and mammals is R₃SnX > R₂SnX₂ > RSnX₃, while tetraorganotins (R₄Sn) have low toxicity. tandfonline.comdcceew.gov.au For mammals, trimethyltin (B158744) and triethyltin (B1234975) compounds are among the most toxic, primarily due to their efficient absorption from the gastrointestinal tract. nih.gov The toxicity tends to decrease as the length of the alkyl chain increases. dcceew.gov.au
Organotins exert a variety of harmful effects on different organ systems:
Neurotoxicity : Trimethyltin and triethyltin are potent neurotoxins. uu.nl Triethyltin, in particular, is known to cause edema in the white matter of the central nervous system. uu.nlnih.gov
Immunotoxicity : Certain organotins, such as dibutyltin (B87310) and tributyltin, are known to be immunotoxic, with effects including thymus atrophy. uu.nl
Hepatotoxicity : Dibutyltin salts have been shown to produce lesions in the liver and bile duct. uu.nlnih.gov
Renal Toxicity : Organotins can accumulate in renal tissue, leading to impaired kidney function, enzymatic alterations, and an increased risk of kidney stone formation. frontiersin.org
Cutaneous Effects : Many di- and triorganotin compounds are irritants to the skin and eyes. uu.nldcceew.gov.au
Endocrine Disruption : Compounds like tributyltin (TBT) and triphenyltin (B1233371) (TPT) are known endocrine-disrupting chemicals, causing effects such as imposex (the imposition of male sexual characteristics on female gastropods) even at very low concentrations. benthambooks.comu-tokyo.ac.jp
At the cellular level, a primary target of organotins is the mitochondria. tandfonline.combenthambooks.com They are potent inhibitors of oxidative phosphorylation, the process by which cells generate ATP. tandfonline.com This disruption of cellular energy metabolism is a key molecular basis for many of their toxic effects. benthambooks.com Human exposure typically occurs through occupational settings or consumption of contaminated seafood. tandfonline.comcdc.gov
Environmental Behavior and Transformation of Dimethyltin Iv Sulfide
Environmental Fate and Impact Considerations (within the Context of Organotin Compounds)
Organotin compounds (OTCs) are recognized as significant environmental pollutants due to their widespread industrial use and inherent toxicity. wikipedia.orgfishersci.at The environmental behavior of these compounds is dictated by the number and nature of the organic groups attached to the tin atom. cdc.gov While specific data on the environmental fate of dimethyltin (B1205294) sulfide (B99878) is limited, its behavior can be inferred from the general characteristics of dialkyltin compounds.
Upon release into the environment, organotin compounds are predominantly found in aquatic systems. cdc.gov Due to their chemical properties, including low water solubility and a high affinity for particulate matter, they tend to partition from the water column to soil and sediment. cdc.gov This adsorption to sediment is a primary factor in their environmental persistence, with degradation being significantly slower in sediment compared to water. cdc.gov The half-lives of some organotins, like tributyltin, can extend for several years in sediment. cdc.gov
The general mobility of organotin compounds in the environment is considered low. cdc.gov Their release into the atmosphere is primarily associated with dust and particulate matter from industrial processes, waste incineration, and the burning of fossil fuels. cdc.gov While most organotins in the environment stem from human activities, some methyltin compounds can be formed naturally through the biomethylation of inorganic tin. cdc.gov
The degradation of organotin compounds involves the sequential breaking of the tin-carbon bonds, which can be initiated by ultraviolet (UV) radiation or biological and chemical cleavage. cdc.gov For example, tetrabutyltin (B32133) can degrade to the more toxic tributyltin, which then degrades to dibutyltin (B87310), monobutyltin, and finally to inorganic tin. lookchem.com
| Compound Class | General Environmental Behavior | Primary Environmental Sink |
|---|---|---|
| Tetraorganotins (e.g., Tetrabutyltin) | Precursor to more toxic tri- and di-substituted forms. nih.gov | Sediment and soil. cdc.gov |
| Triorganotins (e.g., Tributyltin, Triphenyltin) | Considered the most toxic class; persistent in sediment. wikipedia.org | Sediment. cdc.gov |
| Diorganotins (e.g., Dimethyltin compounds) | Generally less toxic than triorganotins; used as PVC stabilizers. industrialchemicals.gov.au | Sediment and soil. cdc.gov |
| Monoorganotins (e.g., Monobutyltin) | Degradation product of higher organotins; lower toxicity. wikipedia.org | Water and sediment. cdc.gov |
Abiotic Degradation Pathways (e.g., Hydrolysis)
Abiotic degradation is a key process in the environmental transformation of chemical compounds. For organotin compounds, degradation typically proceeds through the cleavage of the tin-carbon bond. cdc.gov However, the cleavage of this bond through hydrolysis is not considered a significant environmental fate process under normal conditions. cdc.gov
Specific research into the abiotic degradation of dimethyltin sulfide is scarce. However, studies on structurally related organotin sulfides provide insight into the stability of the tin-sulfur (Sn-S) bond. There is uncertainty regarding the hydrolytic stability of the tin-sulfur bond under various environmental conditions. lookchem.com
A hydrolysis study conducted on dimethyltin bis(dodecylmercaptide), another dimethyltin compound containing Sn-S bonds, provides the most relevant data. The study, following OECD Test Guideline 111, showed the compound to be hydrolytically stable at pH levels of 4, 7, and 9. industrialchemicals.gov.au After five days at an elevated temperature of 50°C, less than 10% of the substance hydrolyzed, corresponding to a half-life of over one year at 25°C. industrialchemicals.gov.au This suggests that under typical environmental pH conditions, the abiotic degradation of the tin-sulfur bonds in such compounds via hydrolysis is a very slow process. industrialchemicals.gov.au
In contrast, under highly acidic conditions (pH 1.2), simulating gastric fluid, partial hydrolysis was observed, with the formation of a monochloride substituted breakdown product. industrialchemicals.gov.au This indicates that the stability of the tin-sulfur bond in dimethyltin compounds is pH-dependent. Another study noted the formation of the stable trimeric form of this compound, (Me2SnS)3, during certain hydrolysis reactions in acidic methanol, further highlighting the complex role of hydrolysis in the transformation of these compounds. psu.edu
| Compound | pH Condition | Temperature | Observation | Reference |
|---|---|---|---|---|
| Dimethyltin bis(dodecylmercaptide) | 4, 7, 9 | 50°C | Hydrolytically stable (<10% hydrolysis after 5 days; t½ > 1 year at 25°C). | industrialchemicals.gov.au |
| Dimethyltin bis(dodecylmercaptide) | 1.2 | 37°C | Partial hydrolysis to a monochloride substituted product after 4 hours. | industrialchemicals.gov.au |
Waste Management and Recycling Strategies for Tin Derivatives
The management of waste containing organotin compounds and the recycling of tin are critical for mitigating environmental contamination.
Waste Management
Waste streams containing organotin compounds are generated from various industrial activities and from the disposal of consumer products like PVC. diva-portal.org Common disposal methods for tin-containing wastes include incineration or placement in landfills. nih.gov For organotin compounds specifically, disposal in sealed containers within a secured, controlled landfill is a recommended practice to prevent leaching and environmental exposure. nih.govresearchgate.net A controlled landfill is an approved site that involves specific procedures for dumping, compacting, and covering the waste with soil to minimize adverse environmental effects. researchgate.net
For liquid waste, such as shipyard wastewater contaminated with organotins, treatment methods are necessary. An adsorption-flocculation process using a combination of adsorbents like clay and powdered activated carbon has been shown to be effective in removing organotin compounds from water. researchgate.net
Recycling Strategies
Tin is a highly recyclable material that can be reprocessed indefinitely without loss of quality. uni.lu Recycling tin reduces energy consumption, emissions, and waste. uni.lu The recycling infrastructure for tin is well-established, with significant recovery from various sources.
Major sources for tin recycling include:
Manufacturing Scrap: By-products and residues from manufacturing processes are often recycled in-house or by specialized scrap processors. These materials are recycled back into pure tin or used in the production of tin alloys and chemicals. uni.lu
Tinplate: Tinplate, primarily used for food cans and packaging, is a major source of recycled tin. The steel recycling process also facilitates the recovery of the tin coating. nih.govuni.lu
End-of-Life Products: Electronics are a significant reservoir of tin, mainly in the form of solder. While recovery from electronic waste presents challenges, it remains a large potential source for future tin recycling. uni.lu Tin is also recovered from lead-acid batteries and various alloys like bronze. uni.lu
Specialized recycling strategies have been developed for tin reagents used in chemical synthesis. These include methods using supported tin reagents that allow for the removal, recovery, and reuse of the tin byproducts from reaction mixtures through simple phase separation processes. fishersci.no
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes and Sustainable Methodologies
The future synthesis of dimethyltin (B1205294) sulfide (B99878) and related organotin sulfides is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances. Traditional industrial preparations for organotin precursors, such as dimethyltin dichloride, often involve Grignard reagents or organoaluminum compounds, which can be expensive and generate significant waste. lupinepublishers.com Future research is focused on developing more direct and sustainable synthetic pathways.
Emerging trends in this area include:
Catalysis Innovation: Research is shifting towards identifying novel, highly efficient, and recyclable catalysts for the direct synthesis of organotin compounds. rsc.org This includes exploring metal-catalyzed reactions that can proceed under milder conditions, reducing energy consumption. researchgate.net
Alternative Solvents and Reaction Conditions: The use of greener solvents, such as biorenewable solvents, ionic liquids, or even solvent-free reaction conditions (mechanochemistry), is a key area of investigation. researchgate.net Microwave-assisted and ultrasonic-assisted syntheses are also being explored to significantly shorten reaction times and improve yields, aligning with the green chemistry principles of energy efficiency.
Atom Economy: Future synthetic methods will be designed to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. This minimizes the generation of byproducts and waste, a core tenet of sustainable chemistry.
| Sustainable Synthesis Approach | Objective | Potential Benefit for Dimethyltin Sulfide Synthesis |
| Novel Catalysis | Develop highly active and recyclable catalysts. | Lower energy requirements, reduced catalyst waste, and potentially higher selectivity. |
| Green Solvents | Replace hazardous organic solvents with benign alternatives. | Reduced environmental impact and improved process safety. |
| Energy-Efficient Methods | Utilize microwave, ultrasonic, or flow chemistry techniques. | Faster reaction rates, lower energy consumption, and improved process control. |
| High Atom Economy Reactions | Design syntheses that minimize byproduct formation. | Reduced waste generation and more efficient use of raw materials. |
Exploration of New Coordination Modes and Supramolecular Architectures
The ability of tin and sulfur atoms to form diverse coordination geometries is a driving force for future research into this compound-based materials. Beyond simple monomeric structures, research is focused on harnessing non-covalent interactions to build complex, functional supramolecular assemblies. The fundamental building blocks are often thiostannate anions, which are clusters of tin and sulfur that can take various forms, such as [SnS₄]⁴⁻, [Sn₂S₆]⁴⁻, and [Sn₃S₉]⁶⁻. nih.govsciencedaily.com
The exploration of these architectures is proceeding along several exciting avenues:
Coordination Polymers: Researchers are investigating how this compound units can act as nodes or linkers in the formation of one-, two-, or three-dimensional coordination polymers. analchemres.org The choice of ancillary ligands can direct the assembly of these networks, leading to materials with tailored porosity, catalytic activity, or guest-hosting capabilities.
Self-Assembly and Crystal Engineering: The use of hydrogen bonding, π–π stacking, and other weak interactions is being explored to guide the self-assembly of organotin sulfide molecules into predictable and functional architectures. researchgate.net By designing molecules with specific hydrogen-bond donors and acceptors, it is possible to create complex structures like cages and channels. researchgate.net
Mixed-Metal Clusters: An emerging trend is the incorporation of other metals (e.g., copper) into thiostannate frameworks. asiaresearchnews.com This creates heterometallic clusters with unique electronic and catalytic properties that are not accessible with single-metal systems. The derivatization of organotin sulfide cages allows for their use as building blocks for larger, more complex ternary structures. researchgate.net
Advanced Computational Modeling for Predictive Design and Mechanistic Understanding
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for accelerating research in organotin chemistry. isca.me Future work will increasingly rely on advanced computational modeling to predict the properties of new this compound derivatives and to gain a deeper understanding of their chemical behavior.
Key areas of focus for computational modeling include:
Predictive Design: DFT calculations can be used to predict the geometric structures, stability, and electronic properties of novel organotin sulfide molecules and clusters before they are synthesized in the lab. researchgate.netresearchgate.net This allows researchers to screen large numbers of potential candidates and focus experimental efforts on the most promising ones.
Mechanistic Insights: Computational models are crucial for elucidating the mechanisms of reactions involving organotin compounds, such as their catalytic cycles. lupinepublishers.com By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed picture of how the reaction proceeds. isca.me
Structure-Property Relationships: Modeling helps to establish clear relationships between the molecular structure of a this compound compound and its resulting properties (e.g., catalytic activity, biological efficacy, or electronic behavior). This knowledge is essential for the rational design of new materials and molecules with desired functions. For instance, NBO (Natural Bond Orbital) analysis can elucidate the nature of the crucial Sn-C and Sn-S bonds. isca.me
Design of Highly Potent and Selective Biologically Active Agents with Reduced Off-Target Effects
Organotin compounds have long been recognized for their potent biological activity, including significant anticancer properties. nih.govrdd.edu.iq However, their clinical application has been hampered by high toxicity. researchgate.net The future in this domain lies in the rational design of this compound-based agents that are highly potent and selective for cancer cells, thereby minimizing harmful off-target effects on healthy tissue.
Emerging strategies to achieve this goal include:
Targeted Delivery: Incorporating organotin sulfide moieties into larger molecules or nanoparticles that can specifically target cancer cells is a promising approach. This could involve attaching them to antibodies, peptides, or other molecules that recognize receptors overexpressed on tumor cells.
Mechanism of Action Studies: A deeper understanding of how organotin compounds induce cell death is critical for designing better drugs. Many organotins are known to induce apoptosis (programmed cell death) through the mitochondrial pathway. frontiersin.orgnih.gov Future research will aim to elucidate these pathways in greater detail to design compounds that can effectively trigger apoptosis in cancer cells that have become resistant to other therapies. corpuspublishers.comnih.gov
| Compound Class | Reported IC₅₀ Range (µM) | Targeted Cancer Cell Lines | Reference |
| Organotin(IV) Dithiocarbamates | 0.18 - 3.10 | T-lymphoblastic leukemia (CCRF-CEM) | plos.org |
| Phenyltin(IV) Dithiocarbamates | 4.0 - 8.0 | Human erythroleukemia (K562) | frontiersin.org |
| Organotin(IV) Triazolopyrimidines | Submicromolar | Colon (HCT-116), Liver (HepG2), Breast (MCF-7) | nih.gov |
Expansion of Materials Science Applications in Optoelectronics and Energy
While much of the current research focuses on inorganic tin sulfide (SnS) as a promising material for solar cells and other optoelectronic devices, the principles can be extended to organotin sulfides. sciencedaily.com SnS is attractive because it is composed of earth-abundant, non-toxic elements and has a near-optimal bandgap for photovoltaic applications. asiaresearchnews.compv-magazine.comsemanticscholar.org The future challenge is to explore how the incorporation of organic groups, as in this compound, can be used to tune these properties for advanced materials applications.
Potential future directions include:
Hybrid Photovoltaics: this compound could serve as a precursor for depositing tin sulfide thin films or as a component in hybrid organic-inorganic solar cells. The organic groups could be designed to influence the material's solubility, film-forming properties, and electronic structure.
Semiconducting Materials: Research is needed to systematically investigate the semiconductor properties of organotin sulfides. Precise control over stoichiometry, such as the tin-to-sulfur ratio, is known to be critical for optimizing the electrical properties and morphology of tin sulfide films. sciencedaily.comasiaresearchnews.com This knowledge could be applied to develop new p-type or n-type semiconductors based on organotin sulfide structures.
Energy Storage: The unique coordination chemistry of tin and sulfur could be exploited in materials for energy storage, such as electrodes for batteries. The ability to form porous, high-surface-area structures through supramolecular assembly could be advantageous for improving ion transport and storage capacity.
Q & A
Q. What are the standard synthetic routes for dimethyltin sulfide, and how can purity be ensured during preparation?
this compound is typically synthesized via reactions involving dimethyltin(IV) precursors and sulfur-containing reagents. For example, reacting dimethyltin(IV) chloride with potassium salts of sulfur-based ligands (e.g., 1-ethoxycarbonyl-1-methylcarbonyl-2,2-dithiolate) in methanol, followed by crystallization from chloroform/methanol, yields this compound . Key steps to ensure purity include rigorous solvent evaporation, filtration to remove byproducts (e.g., KCl), and controlled crystallization. Characterization via Sn NMR, X-ray crystallography, and elemental analysis is critical to confirm structural integrity and purity .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- X-ray crystallography : Resolves Sn–S bond lengths and ring conformations in cyclic tristannathiane structures (e.g., Sn–S distances of 2.4–2.5 Å) .
- Sn NMR : Detects chemical shifts indicative of tin coordination environments (e.g., δ ≈ 200 ppm for Sn–S bonding) .
- FT-IR spectroscopy : Identifies S–Sn stretching vibrations (~400–500 cm) . Cross-validation across these methods minimizes misinterpretation of structural data .
Q. How can sulfide degradation during sample handling be minimized in this compound studies?
Follow protocols for sulfide stabilization:
- Avoid aeration and agitation during sample collection to reduce oxidation.
- Preserve samples immediately (within 15 minutes) using zinc-based preservatives to stabilize sulfide as ZnS.
- For dissolved sulfide analysis, use field flocculation with aluminum hydroxide to remove particulates .
Advanced Research Questions
Q. How do hydrolysis conditions influence the stability and byproduct formation of this compound?
Hydrolysis of dimethyltin thioacetate complexes under controlled conditions produces this compound, but competing pathways may yield organostannoxanes. For instance, aqueous hydrolysis at pH 7–9 favors Sn–O–Sn bridge formation, while acidic conditions promote Sn–S bond cleavage. DFT calculations can predict reaction pathways and intermediates, aiding in optimizing conditions to suppress undesired byproducts .
Q. What computational approaches are suitable for modeling the reactivity of this compound with organic ligands?
Density Functional Theory (DFT) calculations are effective for:
- Predicting bond dissociation energies (e.g., Sn–S vs. Sn–O bonds).
- Simulating reaction intermediates in ligand-exchange reactions (e.g., thioacetate displacement).
- Validating experimental observations, such as the preferential formation of stannoxanes over hydrosulfides .
Q. How can discrepancies in crystallographic data for this compound polymorphs be resolved?
this compound exhibits multiple polymorphs (monoclinic, tetragonal), with reported space groups (e.g., , P4_2_12) differing due to subtle Sn···S and S···H interactions. To resolve discrepancies:
- Re-analyze diffraction data using software like PLATON to verify space group symmetry.
- Compare intermolecular interactions (e.g., Sn···S distances: 3.43–3.80 Å) across studies to identify structural trends .
Q. What methodologies address challenges in quantifying trace sulfide species in this compound reaction mixtures?
- Methylene blue colorimetry : Quantifies sulfide via reaction with dimethyl-p-phenylenediamine, suitable for concentrations <250 mg/L .
- Ion chromatography : Separates sulfide anions (HS, S) from organotin byproducts.
- HS approximation : Calculate dissolved HS using pH-dependent speciation models, validated against regulatory frameworks (e.g., BC ENV guidelines) .
Data Analysis and Interpretation
Q. How should researchers approach contradictory findings in this compound literature (e.g., stability vs. reactivity)?
- Contextualize experimental conditions : Stability discrepancies may arise from variations in hydrolysis pH, solvent polarity, or trace oxidants.
- Meta-analysis : Tabulate data from key studies (e.g., Sn–S bond lengths, reaction yields) to identify outliers or methodological biases . Example table:
| Study | Sn–S Bond Length (Å) | Reaction Yield (%) | Conditions |
|---|---|---|---|
| [20] | 2.43–2.52 | 65 | Methanol/chloroform |
| [7] | 2.48–2.55 | 72 | Aqueous, pH 8 |
Q. What strategies mitigate errors in spectroscopic data interpretation for organotin sulfides?
- Signal averaging : Improve NMR signal-to-noise ratios for low-concentration samples.
- Cross-validation : Compare FT-IR peaks with computed vibrational spectra from DFT.
- Error propagation analysis : Quantify uncertainties in crystallographic parameters (e.g., R-factor comparisons) .
Ethical and Methodological Considerations
Q. How can researchers ensure reproducibility in this compound studies?
- Detailed supplementary data : Include crystallographic .cif files, NMR raw data, and step-by-step synthesis protocols.
- Adhere to reporting standards : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental transparency .
Q. What are the emerging gaps in this compound research?
- Mechanistic studies : Limited data on Sn–S bond activation under photolytic or catalytic conditions.
- Environmental fate : No comprehensive studies on this compound degradation in aquatic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
